molecular formula C14H13NO2 B11879894 5H-Pyrano[2,3-b]quinolin-5-one, 2,10-dihydro-2,2-dimethyl- CAS No. 143704-18-1

5H-Pyrano[2,3-b]quinolin-5-one, 2,10-dihydro-2,2-dimethyl-

Cat. No.: B11879894
CAS No.: 143704-18-1
M. Wt: 227.26 g/mol
InChI Key: PEFVTSXSOOLOIT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-pyrano[2,3-b]quinolin-5(10H)-one is a heterocyclic compound that features a fused pyranoquinoline structure

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2H-pyrano[2,3-b]quinolin-5(10H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-2H-pyrano[2,3-b]quinolin-5(10H)-one is unique due to its specific fused ring structure and the presence of the dimethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

143704-18-1

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2,2-dimethyl-10H-pyrano[2,3-b]quinolin-5-one

InChI

InChI=1S/C14H13NO2/c1-14(2)8-7-10-12(16)9-5-3-4-6-11(9)15-13(10)17-14/h3-8H,1-2H3,(H,15,16)

InChI Key

PEFVTSXSOOLOIT-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)NC3=CC=CC=C3C2=O)C

Origin of Product

United States

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